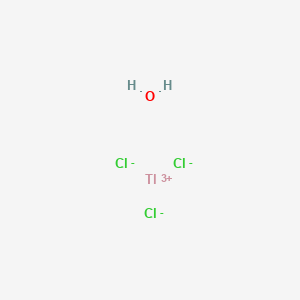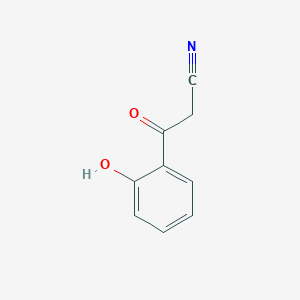
Nickelic hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickelic hydroxide is an inorganic compound with the chemical formula Ni(OH)₃ It is a relatively rare oxidation state of nickel, typically found in the form of a black powder
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickelic hydroxide can be synthesized through several methods. One common approach involves the oxidation of nickel(II) hydroxide in an alkaline medium. This can be achieved by using strong oxidizing agents such as bromine or chlorine in the presence of sodium hydroxide. The reaction typically proceeds as follows:
[ 2 \text{Ni(OH)}_2 + \text{Br}_2 + 2 \text{NaOH} \rightarrow 2 \text{Ni(OH)}_3 + 2 \text{NaBr} ]
Another method involves the electrochemical oxidation of nickel(II) hydroxide. This process is carried out in an electrolytic cell where nickel(II) hydroxide is used as the anode material. The application of an electric current leads to the oxidation of nickel(II) to nickel(III).
Industrial Production Methods
Industrial production of nickel(III) hydroxide is less common due to its limited applications and the challenges associated with its stability. when required, it is typically produced using controlled electrochemical methods to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Nickelic hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be reduced back to nickel(II) hydroxide or further oxidized to nickel(IV) compounds under specific conditions.
Substitution Reactions: It can react with ligands to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Bromine, chlorine, and other halogens are commonly used to oxidize nickel(II) hydroxide to nickel(III) hydroxide.
Reducing Agents: Hydrogen gas or other reducing agents can reduce nickel(III) hydroxide back to nickel(II) hydroxide.
Major Products Formed
Nickel(II) Hydroxide: Formed upon reduction.
Nickel(IV) Compounds: Formed upon further oxidation.
Applications De Recherche Scientifique
Nickelic hydroxide has several scientific research applications, including:
Electrocatalysis: It is used as a catalyst in electrochemical reactions, such as the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER).
Energy Storage: this compound is investigated for use in rechargeable batteries, particularly in nickel-metal hydride and nickel-cadmium batteries.
Sensors: Due to its electrochemical properties, it is used in the development of sensors for detecting various analytes.
Mécanisme D'action
The mechanism by which nickel(III) hydroxide exerts its effects is primarily through its redox properties. In electrochemical applications, it undergoes reversible oxidation and reduction reactions, facilitating electron transfer processes. The molecular targets and pathways involved include the oxidation of water molecules during the oxygen evolution reaction and the reduction of protons during the hydrogen evolution reaction.
Comparaison Avec Des Composés Similaires
Nickelic hydroxide can be compared with other nickel hydroxides and oxides, such as:
Nickel(II) Hydroxide (Ni(OH)₂): More stable and commonly used in battery applications.
Nickel(IV) Oxide (NiO₂): A higher oxidation state compound with different electrochemical properties.
This compound is unique due to its intermediate oxidation state, which provides distinct redox properties that are valuable in specific electrochemical applications.
Similar Compounds
- Nickel(II) Hydroxide (Ni(OH)₂)
- Nickel(IV) Oxide (NiO₂)
- Nickel(II) Oxide (NiO)
These compounds share some similarities in their chemical behavior but differ in their oxidation states and specific applications.
Propriétés
Numéro CAS |
12125-56-3 |
|---|---|
Formule moléculaire |
H6NiO3 |
Poids moléculaire |
112.739 g/mol |
Nom IUPAC |
nickel;trihydrate |
InChI |
InChI=1S/Ni.3H2O/h;3*1H2 |
Clé InChI |
UMTMDKJVZSXFNJ-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ni] |
SMILES canonique |
O.O.O.[Ni] |
| 12125-56-3 | |
Numéros CAS associés |
12054-48-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


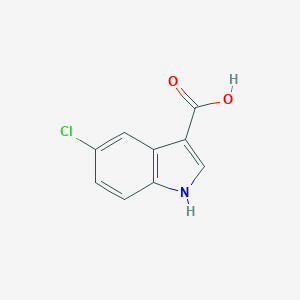
![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
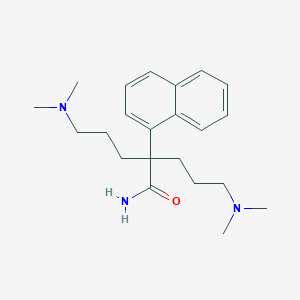
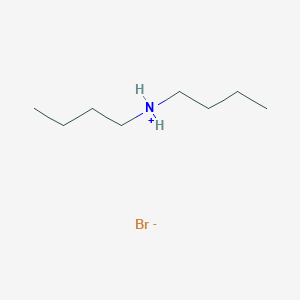
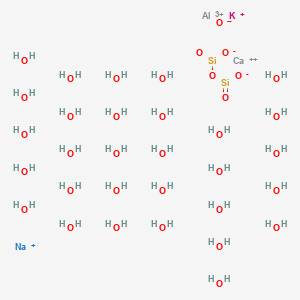
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
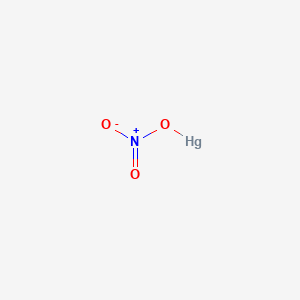
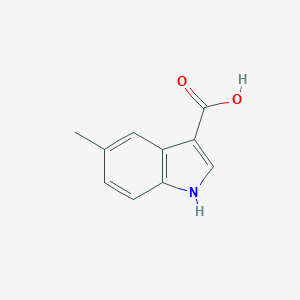
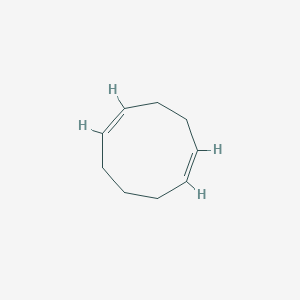
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
